Congressane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science

Light manipulation

Researchers have successfully utilized diamantane to manipulate light at the molecular level. Its ability to efficiently bend light through specific vibrations makes it a promising candidate for developing novel light-harvesting technologies and broadband light absorbers []. This discovery paves the way for advancements in solar energy capture and optoelectronic devices.

Molecular architecture

Diamantane's rigid and cage-like structure offers unique advantages in constructing complex molecular assemblies. Scientists leverage this property to create well-defined, three-dimensional arrangements of various functional units, enabling the development of novel materials with tailored properties for diverse applications [].

Drug Discovery and Delivery

Drug carrier

The hydrophobic nature and non-toxic properties of diamantane make it a potential candidate for drug delivery systems. Researchers are exploring its potential to encapsulate therapeutic molecules and facilitate their targeted delivery within the body, potentially improving drug efficacy and reducing side effects [].

Drug design

Diamantane's rigid structure can be incorporated into drug molecules, potentially enhancing their stability and potency. This approach is being investigated for the development of new drugs with improved therapeutic efficacy.

Other Research Areas

Chemical catalysts

The unique properties of diamantane are also being explored for its potential as a catalyst in various chemical reactions. Its rigid structure and specific functionalities may offer advantages in designing highly efficient and selective catalysts.

Biosensors

Diamantane derivatives are being investigated for their potential applications in biosensing due to their ability to bind with specific biological molecules. This holds promise for developing novel diagnostic tools and sensors with enhanced sensitivity and specificity.

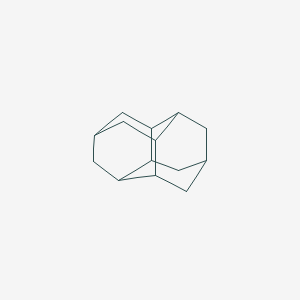

Congressane, also known as diamantane, is an organic compound classified within the family of diamondoids. These compounds are characterized by their cage-like hydrocarbon structures that resemble subunits of the diamond lattice. Congressane has the molecular formula and is typically encountered as a colorless solid. It was first isolated from natural gas condensates and has garnered attention for its unique properties, such as low surface energy, high density, hydrophobicity, and resistance to oxidation. The name "congressane" originated from its prominence at the 1963 International Union of Pure and Applied Chemistry meeting in London, where it served as a symbol for scientific collaboration .

- Nitration: Treatment with nitronium tetrafluoroborate in nitrile-free nitromethane yields a mixture of isomeric nitrodiamantanes.

- Chlorination: Using aluminum chloride and acetyl chloride results in equal amounts of 1- and 4-chlorodiamantane. Chlorosulfonic acid primarily produces the 1-chloro isomer.

- Hydrolysis: The chlorinated derivatives can be hydrolyzed to form corresponding alcohols, which can be separated through column chromatography .

Research into the biological activity of congressane has shown potential applications in medicinal chemistry. Its derivatives have been investigated for their ability to interact with biological systems, although specific studies detailing its pharmacological effects remain limited. The compound's hydrophobic nature may contribute to its interactions with lipid membranes, suggesting possible roles in drug design or delivery systems .

Congressane's unique properties make it suitable for various applications:

- Materials Science: Its high density and low surface energy suggest potential uses in advanced materials.

- Nanotechnology: As a member of the diamondoid family, congressane may find applications in nanostructured materials.

- Pharmaceuticals: Its derivatives could be explored for drug development due to their biological activity .

Interaction studies involving congressane have focused on its chemical reactivity and potential biological interactions. Research has indicated that functionalization reactions can alter its properties significantly, enhancing its utility in various chemical applications. These interactions could pave the way for novel compounds with tailored functionalities for specific uses .

Congressane shares structural similarities with other members of the diamondoid family. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Adamantane | First discovered diamondoid; more thermodynamically stable than congressane. | |

| Triamantane | Larger cage structure; exhibits different chemical reactivity patterns. | |

| Pentamantane | Further increased complexity; less studied but similar properties to congressane. |

Congressane stands out due to its specific molecular structure and unique physical properties that differentiate it from these related compounds .

Congressane, also known as diamantane, is an organic compound belonging to the diamondoid family of hydrocarbons [1]. The molecular formula of congressane is C₁₄H₂₀, indicating it contains fourteen carbon atoms and twenty hydrogen atoms [2]. This compound represents the second member of the diamondoid series, following adamantane, and features a unique cage-like molecular structure [1]. Congressane derives its name from its historical significance as the emblem of the 1963 International Congress of Pure and Applied Chemistry held in London [8].

The molecular structure of congressane consists of a rigid, polycyclic framework characterized by a pentacyclic arrangement, as reflected in its systematic name: pentacyclo[7.3.1.1(4,12).0(2,7).0(6,11)]tetradecane [8] [4]. This structure represents a segment of the diamond crystal lattice, with hydrogen atoms terminating the external bonds [1]. The carbon skeleton forms a three-dimensional cage architecture with all carbon atoms exhibiting tetrahedral geometry and sp³ hybridization [17].

| Property | Value |

|---|---|

| Chemical Name | Diamantane |

| Synonyms | Congressane, Pentacyclo[7.3.1.1(4,12).0(2,7).0(6,11)]tetradecane |

| Molecular Formula | C₁₄H₂₀ |

| Molecular Weight | 188.31 g/mol |

| Melting Point | 236-237°C |

| Boiling Point | 258.34°C (rough estimate) |

| Density | 1.092 g/cm³ |

| Refractive Index | 1.5500 (estimate) |

| Flash Point | 98.1°C |

Table 1: Molecular Properties of Congressane [2] [4] [8]

Crystallographic Analysis

Crystallographic analysis of congressane reveals its highly ordered and symmetrical structure [8]. The compound crystallizes in a cubic unit cell, which has been confirmed through X-ray diffraction studies [16]. The crystallographic analysis was first published by Karle and Karle in 1965, providing unequivocal evidence of the congressane structure [8]. This analysis followed the first successful synthesis of the compound by Cupas et al. in the same year [8].

The crystal structure of congressane exhibits remarkable stability due to its rigid framework and absence of strain [17]. X-ray crystallographic studies have shown that the carbon skeleton adopts a perfectly staggered conformation, contributing to the compound's high thermodynamic stability [15]. This stability is reflected in congressane's high melting point of 236-237°C, which is considerably higher than many other hydrocarbons of similar molecular weight [2] [8].

The crystallographic analysis also reveals that congressane molecules pack efficiently in the solid state, forming a highly ordered crystal lattice [16]. This efficient packing is facilitated by the molecule's symmetrical structure and the absence of strong intermolecular forces beyond standard van der Waals interactions [14]. The crystallographic data provides essential insights into the three-dimensional arrangement of congressane molecules and their spatial relationships within the crystal lattice [16] [8].

Cubic Crystal System Properties (Space Group Pa3)

Congressane crystallizes in the cubic crystal system, specifically in the space group Pa3 [16] [20]. The cubic crystal system is characterized by three equal axes (a = b = c) that are perpendicular to each other (α = β = γ = 90°) [6]. This high symmetry system is one of the most common and simplest shapes found in crystals and minerals [6].

The space group Pa3 belongs to the cubic crystal system and features specific symmetry operations that define the arrangement of molecules within the crystal lattice [13]. This space group is characterized by the presence of threefold rotation axes along the body diagonals of the cube [13] [16]. The Pa3 space group contains 24 symmetry operations, including rotations, reflections, and inversions, which collectively define the symmetry of the crystal structure [13].

In the congressane crystal, the Pa3 space group dictates the positions of the molecules within the unit cell [16]. The cubic unit cell of congressane contains multiple molecules arranged according to the symmetry operations of the Pa3 space group [20]. This arrangement results in a highly ordered and symmetrical crystal structure that maximizes the packing efficiency while maintaining the molecular symmetry [16] [20].

The cubic crystal system properties of congressane contribute significantly to its physical characteristics, including its high melting point and thermal stability [2] [8]. The high symmetry of the cubic crystal system also facilitates the growth of well-formed crystals with distinct morphological features [16].

Three-Dimensional Cage Architecture

Congressane exhibits a distinctive three-dimensional cage architecture that forms the basis of its structural identity [1]. This cage structure consists of carbon atoms arranged in a series of interconnected rings that create a rigid, three-dimensional framework [17]. The carbon skeleton of congressane can be viewed as two face-fused adamantane units, resulting in a larger and more complex cage structure [1] [21].

The three-dimensional cage architecture of congressane features fourteen carbon atoms arranged in a specific spatial configuration that resembles a segment of the diamond crystal lattice [21]. This arrangement creates a rigid molecular framework with remarkable stability and defined geometry [17]. The carbon atoms in the cage structure are connected through single bonds, with each carbon atom forming bonds with four adjacent atoms in a tetrahedral arrangement [17] [24].

The cage architecture of congressane includes two distinct types of carbon atoms: bridgehead carbons and bridge carbons [23]. The bridgehead carbon atoms are located at the vertices of the cage and are bonded to three other carbon atoms and one hydrogen atom [23]. The bridge carbon atoms, on the other hand, connect the bridgehead carbons and are bonded to two carbon atoms and two hydrogen atoms [23]. This specific arrangement of carbon atoms contributes to the unique structural properties of congressane [23] [24].

The three-dimensional cage architecture of congressane provides exceptional rigidity and stability to the molecule, making it resistant to various chemical transformations and thermal degradation [17]. This structural feature also contributes to the compound's high melting point and low reactivity compared to other hydrocarbons of similar molecular weight [2] [8].

Diamond Lattice Segment Representation

Congressane can be conceptualized as a segment of the diamond crystal lattice, with hydrogen atoms terminating the external bonds [1] [21]. This representation highlights the structural relationship between congressane and diamond, both featuring sp³-hybridized carbon atoms arranged in a tetrahedral geometry [26]. The diamond lattice segment representation provides a valuable framework for understanding the structural characteristics and properties of congressane [21] [24].

In this representation, the carbon skeleton of congressane corresponds to a specific portion of the diamond cubic crystal structure [26]. The diamond cubic structure is characterized by a repeating pattern of eight atoms that form a face-centered cubic lattice with a specific arrangement of atoms within the unit cell [26]. Congressane represents a finite segment of this infinite lattice, with hydrogen atoms replacing the bonds that would connect to the rest of the diamond structure [21] [24].

The diamond lattice segment representation of congressane illustrates how the molecule can be viewed as a nanometer-sized fragment of diamond [24]. This perspective is particularly useful for understanding the relationship between congressane and other diamondoids, as well as their connection to the extended diamond structure [21] [24]. The representation also highlights the perfect staggering of all bonds in congressane, which contributes to its exceptional stability and rigid structure [15].

The diamond lattice segment representation has practical applications in the study of congressane and other diamondoids [24]. It provides a framework for predicting and interpreting the physical and chemical properties of these compounds based on their structural relationship to diamond [21]. Additionally, this representation facilitates the design and synthesis of novel diamondoid derivatives with specific structural features and properties [24] [22].

Symmetry Elements and Rotational Axes

Congressane possesses a high degree of molecular symmetry, characterized by specific symmetry elements and rotational axes [16]. The molecule belongs to the D3d point group, which defines its symmetry properties and the corresponding symmetry operations [23]. The symmetry elements of congressane include rotation axes, mirror planes, and an inversion center, which collectively determine the molecule's symmetrical properties [9] [10].

The primary symmetry element in congressane is a threefold rotation axis (C3) that passes through the body diagonal of the cubic unit cell [16] [12]. This rotation axis allows the molecule to be rotated by 120° around this axis, resulting in an identical configuration [12]. Additionally, congressane features multiple twofold rotation axes (C2) that further contribute to its symmetrical nature [9] [12].

| Symmetry Element | Description |

|---|---|

| Rotation Axes | One threefold rotation axis along the body diagonal, multiple twofold rotation axes |

| Mirror Planes | Multiple mirror planes |

| Inversion Center | Present |

| Total Symmetry Operations | 12 symmetry operations (Pa3 space group) |

Table 2: Symmetry Elements of Congressane [9] [10] [16]

The symmetry operations associated with these symmetry elements include rotations around the various axes, reflections across the mirror planes, and inversion through the center of symmetry [9] [10]. These operations transform the molecule into configurations that are indistinguishable from the original, highlighting the high degree of symmetry in congressane [12].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Biological Half Life

Dates

Enhanced mechanosensing of cells in synthetic 3D matrix with controlled biophysical dynamics

Boguang Yang, Kongchang Wei, Claudia Loebel, Kunyu Zhang, Qian Feng, Rui Li, Siu Hong Dexter Wong, Xiayi Xu, Chunhon Lau, Xiaoyu Chen, Pengchao Zhao, Chao Yin, Jason A Burdick, Yi Wang, Liming BianPMID: 34112772 DOI: 10.1038/s41467-021-23120-0

Abstract

3D culture of cells in designer biomaterial matrices provides a biomimetic cellular microenvironment and can yield critical insights into cellular behaviours not available from conventional 2D cultures. Hydrogels with dynamic properties, achieved by incorporating either degradable structural components or reversible dynamic crosslinks, enable efficient cell adaptation of the matrix and support associated cellular functions. Herein we demonstrate that given similar equilibrium binding constants, hydrogels containing dynamic crosslinks with a large dissociation rate constant enable cell force-induced network reorganization, which results in rapid stellate spreading, assembly, mechanosensing, and differentiation of encapsulated stem cells when compared to similar hydrogels containing dynamic crosslinks with a low dissociation rate constant. Furthermore, the static and precise conjugation of cell adhesive ligands to the hydrogel subnetwork connected by such fast-dissociating crosslinks is also required for ultra-rapid stellate spreading (within 18 h post-encapsulation) and enhanced mechanosensing of stem cells in 3D. This work reveals the correlation between microscopic cell behaviours and the molecular level binding kinetics in hydrogel networks. Our findings provide valuable guidance to the design and evaluation of supramolecular biomaterials with cell-adaptable properties for studying cells in 3D cultures.Potential for the Repurposing of Adamantane Antivirals for COVID-19

Roger F ButterworthPMID: 34152583 DOI: 10.1007/s40268-021-00351-6

Abstract

Several adamantanes have established actions against coronaviruses. Amantadine, rimantadine, bananins and the structurally related memantine are effective against human respiratory coronavirus HCoV-OC43, bovine coronavirus and severe acute respiratory syndrome coronavirus 1 (SARS-CoV-1) and a spiroadamantane amine is effective against the coronavirus strain 229E. Molecular docking studies suggest that amantadine may block the viral E protein channel, leading to impaired viral propagation. Additionally, amantadine analogues may inhibit entry of the virus into the host cell by increasing the pH of the endosomes and thus inhibiting the action of host cell proteases such as Cathepsin L. High-throughput drug screen gene expression analysis identified compounds able to down-regulate Cathepsin L expression where the fifth most potent agent of 466 candidates was amantadine. Amantadine inhibits severe acute respiratory syndrome coronavirus 2 replication in vitro but does not inhibit the binding of the spike protein to ACE2. Adamantanes also may act against coronaviruses including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) via antagonism of glutamate (NMDA) and the α-7 subtype of the nicotinic acetylcholine receptor located on bronchial and alveolar epithelial cells. As an NMDA receptor antagonist, memantine has the potential to inhibit entry of SARS-CoV-2 into these cell populations. Amantadine and memantine are widely employed for the treatment of neurodegenerative diseases and a pathophysiologic link between the antiviral and anti-Parkinson actions of amantadine has been entertained. Case reports involving 23 patients with reverse transcription polymerase chain reaction-confirmed coronavirus disease 2019 (COVID-19) and a range of co-morbidities including type 2 diabetes mellitus, Parkinson's disease, multiple sclerosis and severe cognitive impairment reveal significant potential benefits of amantadine and memantine for the prevention and/or treatment of coronavirus disease 2019 and its neurological complications.Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane

Małgorzata Kwiatkowska, Jarosław Błaszczyk, Lesław Sieroń, Piotr KiełbasińskiPMID: 34137610 DOI: 10.1021/acs.joc.0c02586

Abstract

A series of enantiomerically pure derivatives of 6-(1-hydroxyalkyl)-1,3,5-triaza-7-phosphatricyclo[3.3.1.1]decanewere successfully synthesized for the first time. A series of hydrolytic enzymes was applied in a stereoselective acetylation performed under kinetic resolution conditions. Although the secondary alcohols: α-aryl-hydroxymethyl-PTA (phosphines)

, PTA-oxides

, and PTA-sulfides

were found to be totally unreactive in the presence of all the enzymes and various conditions applied, the primary alcohols, i.e., the hydroxymethyl derivatives PTA oxide

and PTA sulfide

, were successfully resolved into enantiomers with moderate to good enantioselectivity (up to 95%). The absolute configurations of the products were determined by an X-ray analysis and chemical correlation.

Novel 2-(Adamantan-1-ylamino)Thiazol-4(5

Renata Studzińska, Daria Kupczyk, Wojciech Płaziński, Szymon Baumgart, Rafał Bilski, Renata Paprocka, Renata KołodziejskaPMID: 34445315 DOI: 10.3390/ijms22168609

Abstract

A common mechanism in which glucocorticoids participate is suggested in the pathogenesis of such metabolic diseases as obesity, metabolic syndrome, or Cushing's syndrome. The enzyme involved in the control of the availability of cortisol, the active form of the glucocorticoid for the glucocorticoid receptor, is 11β-HSD1. Inhibition of 11β-HSD1 activity may bring beneficial results for the alleviation of the course of metabolic diseases such as metabolic syndrome, Cushing's syndrome or type 2 diabetes. In this work, we obtained 10 novel 2-(adamantan-1-ylamino)thiazol-4(5)-one derivatives containing different substituents at C-5 of thiazole ring and tested their activity towards inhibition of two 11β-HSD isoforms. For most of them, over 50% inhibition of 11β-HSD1 and less than 45% inhibition of 11β-HSD2 activity at the concentration of 10 µM was observed. The binding energies found during docking simulations for 11β-HSD1 correctly reproduced the experimental IC

values for analyzed compounds. The most active compound 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (

) inhibits the activity of isoform 1 by 82.82%. This value is comparable to the known inhibitor-carbenoxolone. The IC

value is twice the value determined by us for carbenoxolone, however inhibition of the enzyme isoform 2 to a lesser extent makes it an excellent material for further tests.

Comparison of the Efficacy, Tolerability and Side Effect Profile of Vildagliptin-Metformin with Metformin-GlibenclamideMamong Nigerian

A T Uloko, O A Salawu, A E Uloko, I D GezawaPMID: 34503324 DOI:

Abstract

The use of fixed dose combination oral antidiabetic drugs (OADs) in the therapeutic management of type 2 diabetes mellitus (DM) patients is becoming popular among clinicians. Reduced pill burden with fixed combination OADs is generally perceived to improve adherence and efficacy. The aim of this study was to compare the efficacy, tolerability and side effects (SEs) profile of vildagliptin-metformin (VM) combination with metformin-glibenclamide (MG) combination in type 2 DM patients at the Aminu Kano Teaching Hospital (AKTH).A descriptive prospective open-labeled comparative out-patient study of type 2 DM patients spanning over three months with 60 Patients assigned to two treatment groups - VM (Group 1) and MG (Group 2) of 30 patients each. Parameters measured at baseline, 6 weeks and 12 weeks of study included demographic and anthropometric data; fasting plasma glucose (FPG) level; 2-hour post-prandial (2-hrPPG) glucose; liver function tests (LFTs); Electrolyte, Urea and Creatinine (EUCr); and fasting plasma lipids. Glycated haemoglobin (HbA1c) was measured at baseline and at 12 weeks of the study. A p-value of <0.05 was considered to be significant.

There was improvement in FPG, 2hr PPG, HbA1c in all subjects in both groups at the end of the study (6.44±0.79mmol/ l, 8.80±1.16mmol/l and 7.22±1.20% respectively in group 1(VM); and 6.40±0.83mmol/l, 9.29±1.39 and 7.25±0.96% respectively for group 2(MG). There was a significant improvement in body mass index (BMI) of subjects in group 1 (30.02±4.16 at baseline, 29.71±4.12 at study end) compared to those in group 2 (31.98±6.32 at baseline, 32.62±6.30 at study end), p=0.04. At the end of the study, the efficacy of VM (HbA1C-7.22±1.20%) was comparable to that of MG (HbA1c-7.25±0.96), P=0.92. The tolerability of MG (attrition rate 6.7%) was better than that of VM (attrition rate 13%), although this difference was not statistically significant P=0.16. The subjects on VM experienced more gastrointestinal (GIT) side effects compared to those on MG. The major SEs experienced by those on MG were hypoglycaemia and weight gain. VM was less tolerated and had more GIT side effects than MG.

The use of single pill combination oral antidiabetic medications is associated with improved efficacy.

Activation of AMPK/mTOR-driven autophagy and inhibition of NLRP3 inflammasome by saxagliptin ameliorate ethanol-induced gastric mucosal damage

Hany H Arab, Ahmed M Ashour, Amany M Gad, Ayman M Mahmoud, Ahmed M KabelPMID: 34166711 DOI: 10.1016/j.lfs.2021.119743

Abstract

Saxagliptin, a selective/potent dipeptidyl peptidase-4 inhibitor, has revealed remarkable anti-inflammatory features in murine models of nephrotoxicity, hepatic injury, and neuroinflammation. However, its potential effect on ethanol-induced gastric mucosal injury has not been examined. Hence, the present work investigated the prospect of saxagliptin to attenuate ethanol-evoked gastric injury, with emphasis on the AMPK/mTOR-driven autophagy and NLRP3/ASC/caspase-1 pathway.In ethanol-induced gastropathy, the gastric tissues were examined by immunohistochemistry, immunoblotting, histopathology, and ELISA.

The results demonstrated that saxagliptin (10 mg/kg; by gavage) suppressed the gastric pathological signs (area of gastric ulcer and ulcer index scores), histopathologic aberrations/damage scores, without provoking hypoglycemia in rats. These protective features were attributed to the enhancement of gastric mucosal autophagy flux, as proven with increased expression of LC3-II and Beclin 1, decreased accumulation of p62 SQSTM1, and activation of the autophagy-linked AMPK/mTOR pathway by increasing the expression of p-AMPK/AMPK and decreasing the expression of the autophagy suppressor p-mTOR/mTOR signal. In tandem, saxagliptin counteracted the ethanol-induced pro-apoptotic events by downregulating Bax, upregulating Bcl2 protein, and lowering the Bax/Bcl2 ratio. Equally important, saxagliptin suppressed the NLRP3 inflammasome in the gastric tissue by lowering the expression of NLRP3, ASC, and nuclear NF-κBp65, decreasing the activity of caspase-1, and diminishing the IL-1β levels. In the same regard, saxagliptin suppressed the mucosal oxidative stress by lowering lipid peroxide levels, increasing GSH and GPx antioxidants, and activating Nrf2/HO-1 pathway.

Saxagliptin may be a promising intervention against ethanol-evoked gastropathy by activating AMPK/mTOR-driven autophagy and inhibiting NLRP3 inflammasome.

Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with

Emma Renard, Mathieu Moreau, Pierre-Simon Bellaye, Mélanie Guillemin, Bertrand Collin, Aurélie Prignon, Franck Denat, Victor GoncalvesPMID: 34107209 DOI: 10.1021/acs.jmedchem.1c00523

Abstract

Neurotensin receptor 1 (NTS) is involved in the development and progression of numerous cancers, which makes it an interesting target for the development of diagnostic and therapeutic agents. A small molecule NTS

antagonist, named [

Lu]Lu-IPN01087, is currently evaluated in phase I/II clinical trials for the targeted therapy of neurotensin receptor-positive cancers. In this study, we synthesized seven compounds based on the structure of NTS

antagonists, bearing different chelating agents, and radiolabeled them with gallium-68 for PET imaging. These compounds were evaluated

and

in mice bearing a HT-29 xenograft. The compound [

Ga]Ga-bisNODAGA-

showed a promising biodistribution profile with mainly signal in tumor (4.917 ± 0.776%ID/g, 2 h post-injection). Its rapid clearance from healthy tissues led to high tumor-to-organ ratios, resulting in highly contrasted PET images. These results were confirmed on subcutaneous xenografts of AsPC-1 tumor cells, a model of NTS

-positive human pancreatic adenocarcinoma.

Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions

Kyoung Ho Park, Mi Hye Seong, Jin Burm Kyong, Dennis N KevillPMID: 34299023 DOI: 10.3390/ijms22147394

Abstract

A study was carried out on the solvolysis of 1-adamantyl chlorothioformate (1-AdSCOCl,) in hydroxylic solvents. The rate constants of the solvolysis of

were well correlated using the Grunwald-Winstein equation in all of the 20 solvents (R = 0.985). The solvolyses of

were analyzed as the following two competing reactions: the solvolysis ionization pathway through the intermediate (1-AdSCO)

(carboxylium ion) stabilized by the loss of chloride ions due to nucleophilic solvation and the solvolysis-decomposition pathway through the intermediate 1-Ad

Cl

ion pairs (carbocation) with the loss of carbonyl sulfide. In addition, the rate constants (

) for the solvolysis of

were separated into

and

through a product study and applied to the Grunwald-Winstein equation to obtain the sensitivity (

-value) to change in solvent ionizing power. For binary hydroxylic solvents, the selectivities (

) for the formation of solvolysis products were very similar to those of the 1-adamantyl derivatives discussed previously. The kinetic solvent isotope effects (KSIEs), salt effects and activation parameters for the solvolyses of

were also determined. These observations are compared with those previously reported for the solvolyses of 1-adamantyl chloroformate (1-AdOCOCl,

). The reasons for change in reaction channels are discussed in terms of the gas-phase stabilities of acylium ions calculated using Gaussian 03.